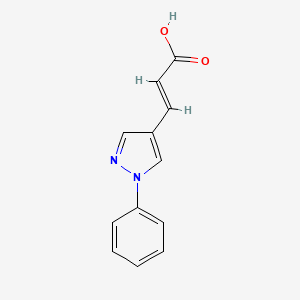![molecular formula C23H27N5O2 B2571485 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-38-2](/img/no-structure.png)
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed as a potent and selective inhibitor of protein kinase C (PKC) and has since been widely used in scientific research to investigate the role of PKC in various cellular processes.
Mécanisme D'action
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 works by inhibiting the activity of PKC, which is a family of serine/threonine kinases that play a key role in regulating various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of target proteins, including enzymes, ion channels, and transcription factors. By inhibiting PKC activity, 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 can modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific PKC isoform that is targeted. Some of the effects of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 include inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects on other kinases and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 and PKC signaling. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms or subtypes of PKC. Another area of interest is the identification of novel PKC substrates and downstream signaling pathways that can be targeted for therapeutic purposes. Finally, there is a need for further investigation into the role of PKC in various diseases and the potential therapeutic applications of PKC inhibitors.
Méthodes De Synthèse
The synthesis of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 involves several steps, starting with the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine-3,7-dione with benzylamine to form the corresponding benzylamino derivative. This intermediate is then reacted with cyclohexylmagnesium bromide to produce the cyclohexylamino derivative, which is subsequently treated with trimethylsilyl chloride and trifluoroacetic acid to yield 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220.
Applications De Recherche Scientifique
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively used in scientific research to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has also been used to study the molecular mechanisms of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
878716-38-2 |
|---|---|
Formule moléculaire |
C23H27N5O2 |
Poids moléculaire |
405.502 |
Nom IUPAC |
2-benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H27N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,5,8-9,12-14H2,1-3H3 |
Clé InChI |
VSBCZLBNGSPMAR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)


![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)